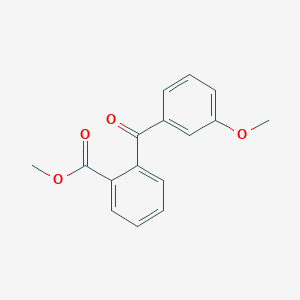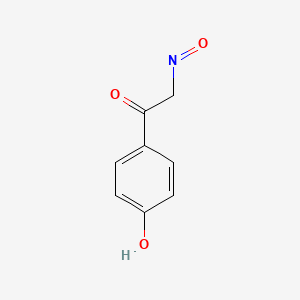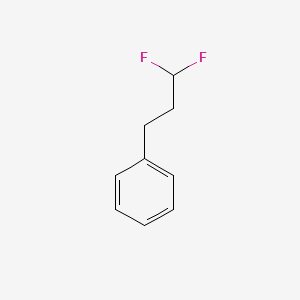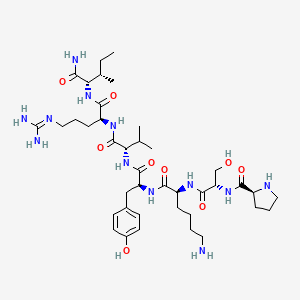
5-Oxopentane-1,1-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxopentane-1,1-diyl diacetate is an organic compound with the molecular formula C9H14O5. It is a diester derivative of 5-oxopentane, where two acetate groups are attached to the 1,1-diyl positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxopentane-1,1-diyl diacetate typically involves the acetylation of 5-oxopentane-1,2,5-triol. One common method includes the use of vinyl acetate and Candida antarctica lipase B (Novozym 435) in tetrahydrofuran (THF) at 25°C. This reaction selectively acetylates the primary alcohols at the C-1 and C-5 positions over the secondary alcohol at the C-2 position .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxopentane-1,1-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dichromic acid is commonly used for the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like methanol in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: The major product is 5-hydroxy-4-oxopentyl acetate.
Substitution: Various substituted esters depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Oxopentane-1,1-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-oxopentane-1,1-diyl diacetate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The pathways involved may include the regulation of metabolic processes and the modulation of enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxopentane-1,5-diyl diacetate: Similar in structure but with different positional isomerism.
5-Hydroxy-4-oxopentyl acetate: A reduction product of 5-oxopentane-1,1-diyl diacetate.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and interaction with biological molecules. Its selective acetylation and the ability to undergo various chemical transformations make it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
142564-05-4 |
|---|---|
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
(1-acetyloxy-5-oxopentyl) acetate |
InChI |
InChI=1S/C9H14O5/c1-7(11)13-9(14-8(2)12)5-3-4-6-10/h6,9H,3-5H2,1-2H3 |
Clave InChI |
QREFRHPMXADUMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(CCCC=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)





![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
